4-(Cyclohexylmethyl)morpholine

Description

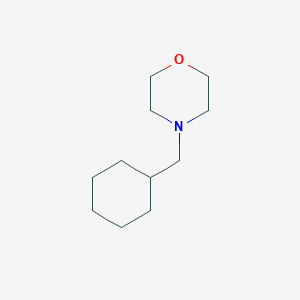

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclohexylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBXVBQQAUQWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348928 | |

| Record name | 4-(cyclohexylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5005-25-4 | |

| Record name | 4-(cyclohexylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functional Group Transformations of 4 Cyclohexylmethyl Morpholine

Chemical Reactions Involving the Tertiary Amine Nitrogen of the Morpholine (B109124) Ring

The nitrogen atom in the morpholine ring of 4-(Cyclohexylmethyl)morpholine is a tertiary amine. The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic than structurally similar acyclic tertiary amines or piperidine-based analogues. wikipedia.org Nevertheless, the nitrogen's lone pair of electrons allows it to participate in several characteristic reactions.

Salt Formation: As a base, this compound readily reacts with acids to form the corresponding quaternary ammonium (B1175870) salts, known as morpholinium salts. wikipedia.orgchemicalbook.comnih.gov For instance, treatment with hydrochloric acid would yield 4-(cyclohexylmethyl)morpholinium chloride. This reaction is a fundamental property of the amine group.

Quaternization: The tertiary nitrogen can act as a nucleophile and react with alkylating agents, such as alkyl halides, to form quaternary ammonium salts. This process, known as quaternization, introduces a fourth alkyl group to the nitrogen, resulting in a positively charged ion.

Oxidation: Tertiary amines can be oxidized to form N-oxides. Treatment of this compound with oxidizing agents like hydrogen peroxide or peroxy acids would likely yield this compound N-oxide.

The reactivity of the tertiary amine nitrogen is fundamental to the synthesis of various derivatives and is a key aspect of its chemical profile.

| Reaction Type | Reactant | Product Type | Significance |

|---|---|---|---|

| Salt Formation | Acids (e.g., HCl) | Morpholinium Salts | Basic characterization, formation of water-soluble derivatives. wikipedia.orgchemicalbook.com |

| Quaternization | Alkyl Halides (e.g., CH₃I) | Quaternary Ammonium Salts | Modification of physical properties, synthesis of phase-transfer catalysts. |

| Oxidation | Peroxides (e.g., H₂O₂) | N-Oxides | Creation of polar derivatives with different biological and chemical properties. |

Transformations of the Cyclohexyl Moiety

The cyclohexyl group of this compound consists of unactivated C(sp³)–H bonds, which are generally considered inert to traditional chemical reagents. researchgate.net However, modern synthetic methods have established protocols for the functionalization of such saturated carbocycles.

C–H Functionalization: Direct and selective activation of the C–H bonds on the cyclohexane (B81311) ring represents a powerful strategy for introducing new functional groups. researchgate.net Catalytic systems, often involving transition metals like palladium or rhodium, can facilitate reactions such as arylation, where a C–H bond is replaced with a C-Aryl bond. nih.gov Photocatalysis in conjunction with hydrogen atom transfer (HAT) protocols has also emerged as a viable method for functionalizing alkanes. researchgate.net These advanced techniques could potentially be applied to modify the cyclohexyl ring of this compound, leading to novel derivatives.

Oxidation/Halogenation: Under specific conditions, the cyclohexyl ring can undergo oxidation or halogenation. For example, catalytic systems using manganese compounds in the presence of an oxidant like trichloroisocyanuric acid (TCCA) have been shown to convert cyclohexane into chlorocyclohexane. mdpi.com While the substrate in these studies is cyclohexane itself, similar methodologies could potentially be adapted for the functionalization of the cyclohexyl moiety in more complex molecules, yielding hydroxylated or halogenated derivatives. mdpi.com

The selective transformation of the cyclohexyl group remains a challenge due to the presence of multiple, chemically similar C-H bonds. However, the development of site-selective C-H functionalization reactions offers a promising avenue for creating a diverse range of analogs. nih.gov

| Transformation Type | General Reagents/Catalysts | Potential Product Feature | Synthetic Challenge |

|---|---|---|---|

| C–H Arylation | Palladium catalysts, Aryl halides | Aryl group attached to cyclohexyl ring | Achieving regioselectivity (i.e., controlling which C-H bond reacts). nih.gov |

| Oxidation | Metalloenzyme-mimicking catalysts, Peroxides | Hydroxyl group on cyclohexyl ring | Controlling the extent of oxidation and selectivity. mdpi.com |

| Halogenation | Manganese complexes, TCCA | Halogen atom on cyclohexyl ring | Potential for multiple halogenations and side reactions. mdpi.com |

Derivatization Strategies for Analytical Purposes

For the detection and quantification of compounds in various matrices, derivatization is often employed to enhance the analyte's properties for a specific analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). While specific derivatization protocols for this compound are not extensively documented, methods applied to the parent morpholine scaffold or other tertiary amines can be considered.

GC-MS Analysis: For GC-MS, it is crucial that the analyte is volatile and thermally stable. While this compound is likely amenable to GC analysis, derivatization can improve sensitivity and chromatographic behavior. Secondary amines like morpholine are often derivatized by reaction with sodium nitrite (B80452) under acidic conditions to form stable and volatile N-nitrosamines. nih.govresearchgate.net However, this specific reaction is not applicable to tertiary amines. Alternative derivatization strategies for tertiary amines for GC analysis are less common but could involve reactions that lead to a more volatile or easily detectable product.

HPLC Analysis: For HPLC analysis, derivatization is typically used to introduce a chromophore or fluorophore into the molecule to allow for UV or fluorescence detection, respectively. This is particularly useful for compounds that lack a native chromophore. A known method for derivatizing morpholine for HPLC analysis involves its reaction with 1-naphthylisothiocyanate to form a thiourea (B124793) derivative that can be detected by UV. researchgate.net While this reaction is characteristic of primary and secondary amines, analogous reagents that react with tertiary amines could potentially be developed. For instance, quaternizing reagents that contain a chromophore could be used to derivatize this compound, rendering it detectable by UV-Vis spectrophotometry.

The choice of a derivatization strategy is highly dependent on the analytical method being used and the matrix in which the compound is being analyzed.

Spectroscopic Data for this compound Not Publicly Available

A thorough search of scientific databases and chemical literature has revealed a lack of publicly available, detailed experimental spectroscopic data for the compound this compound (CAS No. 5005-25-4). While the synthesis of this compound is mentioned in chemical literature, the specific research findings containing its advanced spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, could not be located.

Consequently, it is not possible to provide an article with the requested detailed research findings and data tables for the following sections:

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Cyclohexylmethyl Morpholine

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopic Investigations

Without access to the primary spectral data, any attempt to generate content for the specified outline would be speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings.

For reference, analysis of related compounds suggests what one might expect from such spectra. For instance, the IR spectrum would likely show characteristic C-H stretching vibrations from the cyclohexyl and morpholine (B109124) rings, along with C-N and C-O-C stretching frequencies from the morpholine moiety. Similarly, ¹H and ¹³C NMR spectra would exhibit signals corresponding to the distinct chemical environments of the protons and carbons in the cyclohexyl, methylene (B1212753) bridge, and morpholine ring structures. The GC-MS fragmentation pattern would be expected to show a molecular ion peak and characteristic fragments, potentially including the loss of the morpholine ring. However, these are theoretical predictions and not the detailed, published research findings required for this article.

A definitive structural elucidation as requested by the outline can only be achieved through the acquisition and interpretation of actual experimental data.

Raman Spectroscopic Characterization

Raman spectroscopy, a vibrational spectroscopy technique, provides detailed information about the molecular structure, chemical bonding, and symmetry of a molecule. The Raman spectrum of 4-(Cyclohexylmethyl)morpholine is expected to exhibit characteristic vibrational modes originating from its three main structural components: the morpholine ring, the cyclohexyl group, and the methylene bridge.

The morpholine ring itself has distinct vibrational modes. Studies on morpholine have identified characteristic bands for C-C stretching, C-O-C stretching, C-N stretching, and various CH₂ bending and rocking modes. researchgate.net For instance, the ring stretching vibrations of the morpholine moiety are typically observed in the fingerprint region of the Raman spectrum.

The cyclohexyl group will contribute a number of intense bands corresponding to its C-H stretching and bending vibrations, as well as C-C stretching modes of the cyclohexane (B81311) ring. The methylene bridge connecting the cyclohexyl and morpholine moieties will also have its own characteristic vibrational modes, including stretching and bending frequencies.

Table 1: Predicted Prominent Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Structural Unit |

|---|---|---|

| 2850 - 3000 | C-H Stretching | Cyclohexyl, Methylene, Morpholine |

| 1440 - 1465 | CH₂ Scissoring/Bending | Cyclohexyl, Methylene, Morpholine |

| 1250 - 1350 | CH₂ Wagging/Twisting | Cyclohexyl, Methylene, Morpholine |

| 1050 - 1150 | C-O-C Symmetric Stretch | Morpholine Ring |

It is important to note that the coupling of vibrational modes between the different structural units can lead to shifts in the observed frequencies compared to the individual components. A detailed assignment would necessitate computational modeling, such as Density Functional Theory (DFT) calculations, to complement experimental data.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. Saturated amines and ethers, such as the morpholine moiety in this compound, typically exhibit weak absorptions in the ultraviolet region. These absorptions are generally attributed to n → σ* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms.

For morpholine itself, the UV absorption spectrum shows a bimodal appearance with a long-wavelength onset at approximately 255 nm. rsc.org This is assigned to the n → σ* transition. A more intense absorption occurs at shorter wavelengths, around 220 nm, which is attributed to Rydberg transitions. rsc.org

The introduction of the cyclohexylmethyl group at the 4-position of the morpholine ring is not expected to significantly alter the electronic absorption profile, as it does not introduce any new chromophores. Therefore, the UV-Vis spectrum of this compound is predicted to be largely similar to that of morpholine and other N-alkylated morpholine derivatives. The primary absorption would likely be a weak band in the far UV region, corresponding to the n → σ* transitions of the nitrogen and oxygen lone pairs.

Table 2: Expected UV-Vis Absorption for this compound

| Wavelength (λmax) | Type of Transition | Structural Origin |

|---|---|---|

| ~200-220 nm | n → σ* | Nitrogen and Oxygen lone pairs (Morpholine) |

The solvent used for analysis can influence the position of the n → σ* transition. Polar solvents can lead to a blue shift (hypsochromic shift) due to stabilization of the non-bonding electrons in the ground state.

Comprehensive Spectroscopic Methodologies for Compound Verification

While Raman and UV-Vis spectroscopy provide valuable structural information, a comprehensive and unambiguous verification of the structure of this compound necessitates the synergistic use of multiple spectroscopic techniques. For complex organic molecules, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is the standard approach for complete characterization. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide the most definitive structural information.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the cyclohexyl ring, the methylene bridge, and the morpholine ring. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum would show the number of unique carbon atoms in the molecule, confirming the presence of the cyclohexyl, methylene, and morpholine carbons.

Infrared (IR) Spectroscopy: IR spectroscopy, complementary to Raman, would also reveal the vibrational modes of the molecule. The C-O-C stretching vibration in the morpholine ring typically gives a strong absorption band in the IR spectrum.

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound, providing confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural clues, showing the loss of specific fragments like the cyclohexyl group or parts of the morpholine ring.

By integrating the data from these various spectroscopic methods, a complete and unequivocal structural elucidation of this compound can be achieved. This multi-technique approach ensures the correct identification of the compound and provides a high degree of confidence in its purity and identity.

Computational and Theoretical Chemistry Studies on 4 Cyclohexylmethyl Morpholine

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are instrumental in determining the three-dimensional structure and conformational landscape of molecules.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and ground state properties of molecules. mdpi.com DFT calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties such as dipole moments and molecular orbital energies. mdpi.comarxiv.org For molecules like 4-(Cyclohexylmethyl)morpholine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to determine optimized geometrical parameters including bond lengths, bond angles, and dihedral angles. nih.gov

For instance, a study on N-phenylmorpholine-4-carboxamide benzene-1,2-diamine (PMCBD) utilized DFT to compare calculated structural parameters with experimental values. nih.gov Similar calculations on 4-acetylmorpholine (B157445) were performed using the B3LYP/6-31++G(d,p) basis set to analyze its optimized geometry and thermodynamic properties. researchgate.net These studies demonstrate the utility of DFT in obtaining detailed structural information at the atomic level.

Table 1: Representative Ground State Properties Calculable by DFT

| Property | Description | Example Application |

| Optimized Geometry | The lowest energy arrangement of atoms, providing bond lengths, bond angles, and dihedral angles. | Predicting the most stable 3D structure of the molecule. |

| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectral bands. | Assisting in the interpretation of experimental spectroscopic data. nih.gov |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Indicating the polarity and intermolecular interactions of the compound. researchgate.net |

| HOMO-LUMO Energies | The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. | Providing insights into the molecule's reactivity and electronic transitions. |

| Thermodynamic Properties | Includes parameters like total energy, heat capacity, and entropy. | Comparing the stability of different conformers or related molecules. researchgate.net |

This table is illustrative of the types of data obtained from DFT calculations on morpholine (B109124) derivatives.

The conformational flexibility of the morpholine and cyclohexane (B81311) rings in this compound is a key determinant of its physical and chemical properties. Theoretical modeling is crucial for exploring the potential energy surface and identifying stable conformers. nih.gov For the morpholine ring itself, studies have shown a preference for a chair conformation. researchgate.net In substituted morpholines, both chair and boat conformations are considered, with their relative energies determining the predominant form. researchgate.net

For example, in a study of 4-acryloyl morpholine, the energy difference between the chair equatorial and chair axial conformers was calculated using DFT. nih.gov Similarly, conformational analysis of various substituted cyclohexanes reveals the energetic preferences for axial versus equatorial substitution. sapub.org For this compound, theoretical modeling would involve rotating the bonds connecting the morpholine, methylene (B1212753), and cyclohexane moieties to find the global energy minimum. This would likely show a preference for a chair conformation in both the morpholine and cyclohexane rings, with the bulky cyclohexylmethyl group in an equatorial position on the morpholine ring to minimize steric hindrance. sapub.org

Elucidation of Reaction Mechanisms through Computational Approaches

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. rsc.orgnih.gov By calculating the energies of reactants, transition states, and products, researchers can map out the energy profile of a reaction and identify the most likely pathway. smu.edu

A computational study on the role of morpholine and 4-methylmorpholine (B44366) in urethane (B1682113) formation illustrates this approach. researchgate.netnih.gov Using DFT, the reaction mechanism was found to be significantly different in the presence of these catalysts compared to the uncatalyzed reaction. The calculations revealed a seven-step mechanism and allowed for the determination of the relative energies of intermediates and transition states. nih.gov Such studies provide valuable insights into how morpholine-containing compounds can influence reaction rates and outcomes. For this compound, similar computational approaches could be used to predict its catalytic activity or its behavior in various chemical transformations.

In Silico Prediction of Molecular Interactions and Design Principles

In silico methods, which are computational approaches to drug discovery and materials science, can be used to predict how a molecule will interact with biological targets or other molecules. These predictions can guide the design of new compounds with desired properties.

A study on morpholine-derived thiazoles as inhibitors of bovine carbonic anhydrase-II demonstrates the use of in silico techniques. nih.gov Molecular docking simulations were used to predict the binding poses of these compounds in the active site of the enzyme. The results showed that the morpholine and thiazole (B1198619) moieties could be strategically modified to enhance binding affinity and selectivity. nih.gov Furthermore, molecular dynamics simulations were employed to understand the dynamic behavior of the protein-ligand complex. nih.gov For this compound, in silico studies could be used to screen for potential biological targets or to predict its interactions with other molecules, aiding in the design of new functional materials or therapeutic agents.

Theoretical Spectroscopy for Spectral Assignment and Interpretation

Theoretical calculations of spectra, such as infrared (IR) and Raman, are invaluable for the assignment and interpretation of experimental data. By calculating the vibrational frequencies of a molecule, researchers can assign specific spectral peaks to the corresponding molecular motions. researchgate.net

Studies on various morpholine derivatives have successfully used this approach. For 4-acetylmorpholine, the calculated FT-IR and FT-Raman spectra showed good agreement with the experimental spectra, allowing for a detailed vibrational analysis. researchgate.net Similarly, for 4-acryloyl morpholine, theoretical calculations were used to analyze the effect of the acryloyl group on the characteristic frequencies of the morpholine ring. nih.gov This combination of experimental and theoretical spectroscopy provides a comprehensive understanding of the vibrational properties of a molecule. For this compound, theoretical spectra could be calculated to aid in its experimental characterization and to understand how the cyclohexylmethyl group influences the vibrational modes of the morpholine ring.

An exploration of the non-biological and industrial applications of the chemical compound this compound reveals its significance in various chemical processes. This article delves into its role as a synthetic building block, its applications in polymer chemistry, its catalytic and reagent uses, and its properties as a solvent, adhering to a structured examination of its industrial relevance.

Future Research Perspectives and Emerging Areas for 4 Cyclohexylmethyl Morpholine

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical industry is increasingly focusing on "green chemistry" to develop environmentally friendly and efficient synthetic processes. unibo.it For 4-(Cyclohexylmethyl)morpholine, future research is geared towards creating novel synthetic routes that are not only high-yielding but also sustainable.

One such innovative approach involves the use of ethylene (B1197577) sulfate (B86663) for the conversion of 1,2-amino alcohols to morpholines. chemrxiv.orgnih.govchemrxiv.org This method has demonstrated high yields and offers significant environmental and safety benefits over traditional multi-step processes that often involve hazardous reagents like chloroacetyl chloride. chemrxiv.org The key to this methodology is achieving selective monoalkylation of primary amines, a reaction that can be influenced by the structure of the reacting amino alcohol and the properties of the ethylene sulfate. chemrxiv.orgnih.govchemrxiv.org

A patented method for synthesizing the related compound 4-cyclohexyl morpholine (B109124) involves the catalytic amination of diethylene glycol with cyclohexylamine (B46788). google.com This process is carried out under hydrogen in a fixed-bed reactor containing a supported catalyst. google.com The reaction conditions, including temperature, pressure, and the molar ratio of reactants, are optimized to achieve a high yield of the desired product. google.com Further research could adapt and refine this catalytic approach for the synthesis of this compound, focusing on catalyst development to enhance selectivity and reduce energy consumption.

Future research in this area will likely focus on:

Catalyst Innovation: Developing novel, highly selective, and reusable catalysts to improve reaction efficiency and minimize waste.

Alternative Reagents: Exploring the use of bio-based starting materials and greener solvents to reduce the environmental footprint of the synthesis.

Process Intensification: Investigating continuous flow reaction systems to improve scalability, safety, and control over reaction parameters.

| Synthetic Approach | Key Features | Potential Advantages |

| Ethylene Sulfate Route | One or two-step, redox-neutral protocol using inexpensive reagents. chemrxiv.orgnih.govchemrxiv.org | High yields, improved safety, reduced waste compared to traditional methods. chemrxiv.org |

| Catalytic Amination | Catalytic reaction of diethylene glycol and cyclohexylamine under hydrogen. google.com | Potential for high yield and continuous processing. google.com |

Advanced Spectroscopic Techniques for In-Situ Monitoring

To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, advanced spectroscopic techniques for real-time, in-situ monitoring are crucial. These techniques provide valuable data on reaction kinetics, the formation of intermediates, and the influence of various parameters on the reaction outcome.

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopic imaging is a powerful tool for studying chemical processes. mdpi.com It allows for the non-destructive characterization of a sample and can provide insights into the distribution of components and intermolecular interactions. mdpi.com For the synthesis of this compound, ATR-FTIR could be employed to monitor the concentration of reactants and products in real-time, helping to determine the optimal reaction conditions.

Raman spectroscopy is another valuable technique for in-situ monitoring, particularly for reactions involving fluorescent compounds. researchgate.net Its ability to provide high-resolution data makes it suitable for studying complex reaction mixtures. researchgate.net In the context of this compound synthesis, Raman spectroscopy could be used to track the formation of specific chemical bonds and identify transient intermediates.

For solid-state reactions or processes involving crystalline materials, synchrotron X-ray diffraction (XRD) offers unparalleled insights. researchgate.net Time-resolved in-situ XRD can monitor changes in the crystalline structure of materials during a reaction, providing information on phase transformations and the formation of new crystalline products. researchgate.net

The integration of these advanced spectroscopic techniques can lead to a more comprehensive understanding of the synthesis of this compound, enabling more precise control over the reaction and leading to improved yields and purity.

| Spectroscopic Technique | Principle | Application in Synthesis Monitoring |

| ATR-FTIR Imaging | Measures the absorption of infrared light to identify molecular structures. mdpi.com | Real-time monitoring of reactant and product concentrations. |

| Raman Spectroscopy | Analyzes the inelastic scattering of monochromatic light to probe vibrational modes. researchgate.net | Tracking bond formation and identifying intermediates, even in fluorescent samples. researchgate.net |

| Synchrotron XRD | Uses high-intensity X-rays to determine the atomic and molecular structure of crystals. researchgate.net | Monitoring phase transformations and the formation of crystalline products in real-time. researchgate.net |

Integration of Machine Learning in Compound Design and Synthesis Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research, from the design of novel molecules to the prediction of optimal synthetic pathways. researchgate.netnih.gov For this compound, ML can be a powerful tool to accelerate the discovery of new derivatives with desired properties and to optimize their synthesis.

Computer-Aided Synthesis Planning (CASP) utilizes ML algorithms to predict synthetic routes for a target molecule. nih.gov These tools can analyze vast databases of chemical reactions to suggest the most efficient and feasible synthetic pathways, saving significant time and resources in the laboratory. nih.govnih.gov By inputting the structure of a desired this compound derivative, CASP could generate a ranked list of potential synthetic strategies.

De novo drug design , a concept adaptable to materials science, employs generative ML models to create novel molecular structures with specific desired properties. nih.govmdpi.comresearchgate.net These models can be trained on large datasets of known compounds and their properties to learn the underlying relationships between chemical structure and function. nih.gov This approach could be used to design new this compound derivatives with tailored characteristics for specific non-biological applications.

Furthermore, ML models can predict the optimal conditions for a chemical reaction, such as temperature, pressure, and catalyst choice. researchgate.net By training on experimental data, these models can identify complex patterns and correlations that may not be apparent to human researchers, leading to more efficient and higher-yielding syntheses.

The integration of ML in the study of this compound represents a paradigm shift towards a more data-driven and predictive approach to chemical research.

| Machine Learning Application | Description | Potential Impact on this compound Research |

| Computer-Aided Synthesis Planning (CASP) | AI-driven tools that predict synthetic routes for target molecules. nih.govnih.gov | Faster development of efficient synthesis strategies for new derivatives. |

| De Novo Design | Generative models that create novel molecular structures with desired properties. nih.govmdpi.comresearchgate.net | Design of new compounds with tailored functionalities for specific applications. |

| Reaction Optimization | ML models that predict optimal reaction conditions for improved yield and efficiency. researchgate.net | More efficient and sustainable synthesis of this compound and its analogs. |

Exploration of Structure-Function Relationships in Non-Biological Contexts

Understanding the relationship between the molecular structure of this compound and its functional properties is key to unlocking its full potential in various non-biological applications. The closely related compound, 4-cyclohexylmorpholine (B1580532), is known to be used as a reagent, emulsifier, inhibitor, and a catalyst for polyurethane foam, indicating the potential for a wide range of industrial uses. google.com

Future research will focus on systematically modifying the structure of this compound and evaluating the impact of these changes on its physicochemical properties. For instance, altering the substituents on the cyclohexyl or morpholine rings could influence properties such as:

Solubility: The ability to dissolve in different solvents is crucial for its application in various formulations.

Thermal Stability: The temperature at which the compound decomposes determines its suitability for high-temperature applications.

Catalytic Activity: For applications where it acts as a catalyst, understanding how structural modifications affect its catalytic efficiency is vital.

Inhibitory Properties: In its role as an inhibitor, for example against corrosion, the relationship between its structure and its inhibitory effectiveness needs to be established.

By combining experimental studies with computational modeling, researchers can develop a comprehensive understanding of the structure-function relationships of this compound. This knowledge will enable the rational design of new derivatives with enhanced performance for specific industrial applications.

| Property | Potential Application | Structural Features to Investigate |

| Solubility | Formulations, reaction media | Polarity of substituents, hydrogen bonding capabilities |

| Thermal Stability | High-temperature processes | Bond strengths, molecular symmetry |

| Catalytic Activity | Polyurethane foam production, organic synthesis | Electronic properties of the morpholine nitrogen, steric hindrance |

| Inhibitory Properties | Corrosion inhibition | Adsorption characteristics on metal surfaces, molecular size and shape |

Q & A

Q. Table 1. Comparative Biological Activity of Morpholine Derivatives

| Compound | Key Substituent | Reported Activity | Reference |

|---|---|---|---|

| This compound | Cyclohexylmethyl | Antitumor (IC₅₀: 12 µM) | |

| 4-(2-Bromo-4-fluorobenzyl)morpholine | Halogenated benzyl | Antimicrobial (MIC: 8 µg/mL) | |

| 4-(Piperidinylmethoxy)morpholine | Piperidinylmethoxy | CNS modulation (EC₅₀: 25 nM) |

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?

Answer:

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) is preferred. For validation:

- Linearity : R² > 0.99 across 1–100 µg/mL.

- Recovery : Spiked samples should yield 95–105% recovery.

- Limit of detection (LOD) : ≤0.1 µg/mL via signal-to-noise ratio .

Advanced: What computational tools can predict the pharmacokinetic properties of this compound?

Answer:

Tools like SwissADME or ADMET Predictor™ assess:

- Lipophilicity (logP): Critical for blood-brain barrier penetration.

- Metabolic stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition risk).

- Toxicity endpoints : Ames test predictions for mutagenicity .

Basic: How can researchers validate the purity of synthesized this compound?

Answer:

Combine gas chromatography-mass spectrometry (GC-MS) for volatile impurities and elemental analysis to verify C, H, N composition. Residual solvents (e.g., DMF) should comply with ICH Q3C guidelines (<880 ppm) .

Advanced: What strategies enhance the selectivity of this compound in receptor-binding studies?

Answer:

- Isotopic labeling : Use ¹⁴C-labeled analogs to track binding in competitive assays.

- Site-directed mutagenesis : Modify receptor residues to identify key interaction sites.

- Fluorescence polarization : Quantify binding affinity (Kd) in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.